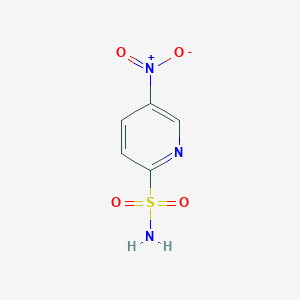

5-Nitropyridine-2-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-nitropyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCFZPAJPRESBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitropyridine 2 Sulfonamide and Analogs

Conventional Synthetic Routes to Pyridine (B92270) Sulfonamides

Traditional approaches to synthesizing pyridine sulfonamides have laid the groundwork for many of the methods used today. These routes typically involve sulfonylation of pyridine precursors, nucleophilic substitution reactions, and amine condensations.

Sulfonylation Reactions of Pyridine Precursors

Direct C-H functionalization for the synthesis of pyridine derivatives is often challenging due to the electronic properties of the pyridine ring. chemistryviews.org Electrophilic substitution reactions on the pyridine ring are generally difficult because of the ring's electron-deficient nature, which is comparable to that of nitrobenzene. wikipedia.org Consequently, direct nitration and sulfonylation of pyridine are sluggish processes. wikipedia.org

However, methods have been developed to achieve sulfonylation. For instance, pyridine-3-sulfonic acid can be obtained through the reaction of pyridine with a sulfur trioxide group, a process that can be facilitated by a mercury(II) sulfate (B86663) catalyst. wikipedia.org More recent strategies have focused on the direct, regioselective C-H functionalization of unfunctionalized pyridines to avoid the use of pre-functionalized starting materials like halopyridines. researchgate.net One such method involves the preactivation of pyridine with triflic anhydride, followed by a base-mediated addition of a nucleophilic sulfinic acid salt. chemistryviews.org

Visible-light-induced meta-selective sulfonylation of pyridines has also been achieved through the formation of an electron donor–acceptor (EDA) complex between iodide ions and sulfonyl chlorides. rsc.orgrsc.org This process, which does not require a photocatalyst, proceeds via an oxazino-pyridine intermediate and offers high selectivity for the C5 position. rsc.orgrsc.org

Nucleophilic Substitution Approaches for Sulfonate Groups at the Pyridine-2-position

The sulfonate group, particularly when activated by electron-withdrawing groups, can serve as a good leaving group in nucleophilic aromatic substitution reactions. rsc.org In the case of 5-nitropyridine-2-sulfonic acid, the sulfonate group at the 2-position is activated by both the ring nitrogen and the nitro group at the 5-position. rsc.org This activation allows for substitution reactions to occur under milder conditions than those typically required for aryl sulfonic acids. rsc.org

Research has demonstrated that 5-nitropyridine-2-sulfonic acid and its potassium salt can react with a variety of oxygen, nitrogen, and halogen nucleophiles to yield 2,5-disubstituted pyridines. rsc.orgresearchgate.net For example, reactions with alcohols like methanol (B129727), ethanol (B145695), and isopropanol (B130326), as well as with various amines, have produced the corresponding substituted 5-nitropyridines in high yields. rsc.orgresearchgate.net The reaction with phosphorus pentachloride (PCl5) also yields 2-chloro-5-nitropyridine (B43025) effectively. researchgate.net

The reactivity of the sulfonate group is crucial. The electron-withdrawing nitro group in 5-nitropyridine-2-sulfonic acid makes the sulfo group more susceptible to nucleophilic attack compared to a hydroxylamine-substituted equivalent. ntnu.no

Table 1: Nucleophilic Substitution Reactions of 5-Nitropyridine-2-sulfonic acid

| Nucleophile | Product | Yield (%) | Reference |

| Methanol | 2-Methoxy-5-nitropyridine | 95 | rsc.orgresearchgate.net |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97 | rsc.orgresearchgate.net |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 | rsc.orgresearchgate.net |

| Ammonia | 2-Amino-5-nitropyridine (B18323) | 92 | rsc.orgresearchgate.net |

| n-Butylamine | 2-Butylamino-5-nitropyridine | 76 | rsc.orgresearchgate.net |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 | rsc.orgresearchgate.net |

| PCl₅ | 2-Chloro-5-nitropyridine | 87 | rsc.orgresearchgate.net |

Amine Condensation Reactions in Sulfonamide Formation

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inekb.eg This reaction is a cornerstone of sulfonamide synthesis due to its reliability and the wide availability of starting materials. ijarsct.co.inrsc.org The base, which can be organic (like pyridine) or inorganic, is used to neutralize the hydrochloric acid generated during the reaction. ijarsct.co.inekb.eg

The nucleophilicity of the amine is a key factor in this reaction; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. ijarsct.co.in The synthesis of N-substituted analogues of 5-nitropyridine-3-sulfonamide (B1281077) has been achieved using this condensation approach. nih.gov

The preparation of the requisite sulfonyl chlorides is a critical preceding step. rsc.org Conventional methods for creating aryl sulfonyl chlorides often involve harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or a two-step process of sulfonation followed by chlorination. rsc.org

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. This includes the use of microwave assistance and novel catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov This technology has been successfully applied to the synthesis of sulfonamides and their precursors. scirp.org

For instance, a straightforward, microwave-assisted approach has been developed for the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. nih.gov This method involves the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov The regiochemical outcome of the reaction can be controlled by modifying the starting carbonyl compound. nih.gov

Microwave irradiation has also been used for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, using an activating agent. organic-chemistry.org This process is notable for its operational simplicity, high yields, and the ability to avoid the isolation of sulfonyl chloride intermediates. organic-chemistry.org

Catalyst-Mediated Sulfonamide Formation, including DBU and Copper Catalysis

Modern synthetic methods increasingly rely on catalysts to facilitate sulfonamide formation under milder conditions and with greater efficiency.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Catalysis: DBU is a non-nucleophilic strong base that has found application in promoting sulfonamide synthesis. It can be used to catalyze the reaction between amines and sulfonyl fluorides. rsc.org For example, the reaction of para-nitrophenylethenesulfonyl fluoride (B91410) with an amine in the presence of DBU can yield a β-aminoethane sulfonamide intermediate. rsc.org DBU has also been employed as a one-pot reagent to facilitate both N-sulfonylation and carboxylic acid esterification. acs.org

Copper Catalysis: Copper-catalyzed reactions have become a prominent method for forming C-N bonds in the synthesis of sulfonamides. dntb.gov.ua These reactions can involve the coupling of aryl halides or aryl boronic acids with sulfonamides. dntb.gov.uascispace.com Copper catalysts, often in combination with specific ligands, can facilitate the N-arylation of sulfonamides with aryl bromides and iodides under mild conditions, sometimes accelerated by microwave heating. dntb.gov.ua

A three-component synthesis of sulfonamides using a copper(II) catalyst has been reported, combining aryl boronic acids, a sulfur dioxide surrogate (DABSO), and amines. scispace.com This method is advantageous as it utilizes readily available starting materials in a single step. scispace.com More recently, a synergistic approach combining photoredox and copper catalysis has been developed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This dual catalytic system allows for the use of a wide range of amines, including those that are electron-deficient. acs.org

Table 2: Catalyst Systems in Sulfonamide Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| DBU | Amine, Sulfonyl Fluoride | β-Aminoethane sulfonamide | rsc.org |

| Copper(II) / Ligand | Aryl Boronic Acid, DABSO, Amine | Aryl Sulfonamide | scispace.com |

| Photoredox (Ir) / Copper(II) | Aryl Radical Precursor, Amine, DABSO | Aryl Sulfonamide | acs.org |

This article explores the chemical synthesis of 5-Nitropyridine-2-sulfonamide and its analogs, focusing on the chemo- and regioselective strategies for creating substituted pyridines and the investigation of its synthesis precursors and intermediate derivatization pathways.

Reaction Chemistry and Derivatization Strategies of 5 Nitropyridine 2 Sulfonamide

Chemical Reactivity Profile of the 5-Nitropyridine-2-sulfonamide Core

The reactivity of the this compound core is characterized by its susceptibility to nucleophilic attack, the challenges associated with electrophilic substitution, and the rich redox chemistry of the nitro group.

The pyridine (B92270) ring in this compound, particularly at the 2-position, is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent sulfonamide group and the nitro group at the 5-position. The sulfonate group, in the related 5-nitropyridine-2-sulfonic acid, is an excellent leaving group, readily displaced by a variety of nucleophiles. researchgate.netbath.ac.uk

Research has demonstrated successful substitution reactions with oxygen, nitrogen, and halogen nucleophiles. researchgate.net For instance, reactions with alcohols like methanol (B129727), ethanol (B145695), and isopropanol (B130326) proceed in high yields to furnish the corresponding 2-alkoxy-5-nitropyridines. researchgate.net Similarly, various amines, including ammonia, butylamine, diethylamine, ethylamine, and benzylamine, have been effectively used to synthesize 2-amino-5-nitropyridine (B18323) derivatives. researchgate.net However, reactions with weaker nucleophiles such as phenols and anilines have been reported to be unsuccessful. researchgate.net The use of phosphorus pentachloride (PCl₅) allows for the high-yield synthesis of 2-chloro-5-nitropyridine (B43025). researchgate.net

Vicarious nucleophilic substitution (VNS) has also been explored as a method for the functionalization of nitropyridines. This method allows for the introduction of carbon substituents onto the pyridine ring. nih.govntnu.no For example, the reaction of potassium 5-nitropyridine-2-sulfonate with methyl chloroacetate (B1199739) in the presence of a base resulted in the formation of potassium 4-methoxycarbomethyl-5-nitropyridine-2-sulfonate. ntnu.no

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Yield (%) | Reference |

| Methanol | 2-Methoxy-5-nitropyridine | 95 | researchgate.net |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97 | researchgate.net |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 | researchgate.net |

| Ammonia | 2-Amino-5-nitropyridine | 92 | researchgate.net |

| n-Butylamine | 2-Butylamino-5-nitropyridine | 76 | researchgate.net |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 | researchgate.net |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 | researchgate.net |

| PCl₅ | 2-Chloro-5-nitropyridine | 87 | researchgate.net |

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The inherent electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effects of both the nitro and sulfonamide groups, deactivates the ring towards attack by electrophiles. ambeed.com

The synthesis of 5-nitropyridine-2-sulfonic acid itself involves a multi-step process that circumvents direct electrophilic substitution. It is typically formed from 3-nitropyridine. researchgate.net The nitration of pyridine derivatives often proceeds through the formation of an N-nitropyridinium ion, which then undergoes a researchgate.net sigmatropic shift of the nitro group to the 3-position, rather than a direct electrophilic attack on the ring. researchgate.netgrafiati.com This highlights the inherent difficulty of direct electrophilic functionalization of such deactivated pyridine systems. researchgate.net

The nitro group of this compound is a key site for chemical transformations, primarily through reduction. The nitro group can be reduced to an amino group (-NH₂) under various conditions, yielding 5-aminopyridine-2-sulfonamide (B1290108). This transformation is significant as the resulting amino group can be further functionalized, opening up avenues for a wide range of derivatives. Common reducing agents for this transformation include iron in the presence of hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). ambeed.com

Synthesis of this compound Derivatives and Analogs

The derivatization of this compound can be achieved by targeting either the sulfonamide nitrogen or by introducing further substituents onto the pyridine ring.

The sulfonamide nitrogen (-SO₂NH₂) provides a handle for derivatization. While the primary sulfonamide is a relatively poor nucleophile, it can be activated to react with various electrophiles. researchgate.net One common strategy involves the deprotonation of the sulfonamide nitrogen with a base to form a more nucleophilic sulfonamidate anion. This anion can then react with alkyl halides or other electrophiles to generate N-substituted sulfonamides.

Another approach involves the activation of the sulfonamide itself. For example, reaction with a pyrylium (B1242799) salt can convert the sulfonamide into a highly reactive sulfonylpyridinium salt, which can then be readily displaced by nucleophiles. researchgate.net The synthesis of N-methyl-5-nitropyridine-2-sulfonamide is an example of derivatization at this position. smolecule.com

Introducing new functional groups onto the pyridine ring of this compound primarily relies on nucleophilic aromatic substitution, as discussed in section 3.1.1. The 2-position is the most reactive site for such substitutions. researchgate.net

Furthermore, the nitro group at the 5-position serves as a precursor for other functional groups. Its reduction to an amino group is a key transformation. The resulting 5-aminopyridine-2-sulfonamide can then undergo a variety of reactions common to aromatic amines, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 5-position.

Cross-coupling reactions, such as the Suzuki or Heck reactions, can also be employed to introduce new carbon-carbon bonds, although this may require prior conversion of a group on the pyridine ring to a suitable coupling partner, like a halogen. ambeed.com For instance, the 2-chloro-5-nitropyridine, synthesized via nucleophilic substitution, can serve as a substrate for such cross-coupling reactions. researchgate.net

Scaffold Hybridization Approaches with Other Heterocyclic Systems

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecular entity, is a well-established approach in drug discovery. This technique is employed to develop novel compounds with potentially enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. The this compound scaffold, possessing the bio-relevant sulfonamide and nitropyridine moieties, serves as a valuable starting point for creating hybrid molecules. nih.govresearchgate.net Research into pyridine-sulfonamide hybrids has demonstrated significant potential, particularly in the development of antitumor agents. nih.gov

One prominent example involves the synthesis of pyridine-sulfonamide hybrids designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov In these designs, the pyridine ring is linked to another heterocyclic system, such as indole, via a sulfonamide bridge. Although direct hybridization examples starting from this compound are specific, the broader chemistry of pyridine-sulfonamides provides a clear blueprint for such strategies. For instance, new sulfonamide derivatives have been synthesized and evaluated as antitumor agents, with some compounds showing broad-spectrum activity against numerous human cancer cell lines. nih.gov

The development of hybrid molecules often extends to fusing the pyridine ring with other heterocyclic structures. Imidazo[1,2-a]pyridine, a fused bicyclic 5,6-heterocycle, is recognized as a privileged scaffold in medicinal chemistry and has been explored for creating novel therapeutic agents. rsc.org Hybridization strategies also include linking the pyridine-sulfonamide core to other bioactive heterocycles like pyrimidine (B1678525), triazine, or quinazolinone. researchgate.netmdpi.com The s-triazine scaffold, for example, is known for its structural versatility and has been used to create hybrids with various bioactive moieties to enhance antifungal or other biological activities. mdpi.com These approaches highlight the potential for generating diverse chemical libraries by functionalizing the this compound core.

Table 1: Examples of Heterocyclic Scaffolds Hybridized with Pyridine-Sulfonamide Core

| Hybridized Heterocycle | Linkage Type | Target/Application | Reference |

|---|---|---|---|

| Indole | Sulfonamide bridge | VEGFR-2 Inhibition / Antitumor | nih.gov |

| Imidazo[1,2-a]pyridine | Fused Ring System | Antituberculosis | rsc.org |

| Quinazolinone | Linker | Antimicrobial | mdpi.com |

| Dihydropyrimidine | Linker | Antifungal | mdpi.com |

Advanced Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound and its precursors is crucial for optimizing synthetic routes and predicting product formation. The reactivity of this compound is largely dictated by the electron-withdrawing nature of both the nitro group and the sulfonamide group, which makes the pyridine ring susceptible to nucleophilic attack.

A key precursor, 5-nitropyridine-2-sulfonic acid, is often used to synthesize 2,5-disubstituted pyridines. researchgate.netsemanticscholar.org Investigations into its reactions reveal that the sulfonate group is an excellent leaving group, readily substituted by various nucleophiles. researchgate.netsemanticscholar.org For example, reaction with alcohols like methanol or ethanol proceeds efficiently to yield the corresponding 2-alkoxy-5-nitropyridines. researchgate.net Similarly, reactions with primary and secondary amines afford 2-amino-5-nitropyridine derivatives in good yields. researchgate.net The mechanism for these transformations is typically a nucleophilic aromatic substitution (SNAr) pathway, facilitated by the activation provided by the 5-nitro group.

The formation of 5-nitropyridine-2-sulfonic acid itself involves an interesting reaction pathway. One route starts from 3-nitropyridine, which reacts with an aqueous sulfite (B76179) solution. rsc.org This reaction does not proceed via a simple electrophilic substitution but involves a more complex mechanism. The process leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, which can then be selectively oxidized to 5-nitropyridine-2-sulfonic acid using reagents like potassium permanganate. semanticscholar.org

Another important mechanistic consideration is the potential for the nitro group to direct reactions. In some cases, instead of a standard electrophilic aromatic substitution, the reaction mechanism may involve migration of the nitro group. researchgate.netgrafiati.com For instance, the reaction of pyridine with N₂O₅ gives an N-nitropyridinium ion, which can undergo a Current time information in Bangalore, IN.researchgate.net sigmatropic shift to migrate the nitro group. researchgate.netgrafiati.com

More advanced mechanistic studies on related systems, such as oxidative nucleophilic substitution of hydrogen (ONSH), provide further insight. researchgate.net In these reactions, a nucleophile attacks the electron-deficient aromatic ring, and a subsequent oxidation step removes a hydride ion to restore aromaticity. For 3-nitropyridine, reaction with amide anions in the presence of an oxidant like K₃[Fe(CN)₆] can lead to the formation of N-(5-nitropyridin-2-yl) carboxamides. researchgate.net The rate-limiting step in such ONSH reactions is often the final oxidative dehydroaromatization stage. researchgate.net

Table 2: Investigated Reaction Pathways for this compound and Precursors

| Reaction Type | Substrate | Key Mechanistic Feature | Investigated Via | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-Nitropyridine-2-sulfonic acid | Substitution of the sulfonate group by O- and N-nucleophiles. | Product analysis | researchgate.net |

| Sulfite Addition & Oxidation | 3-Nitropyridine | Formation of a hydroxyamino intermediate, followed by oxidation. | X-ray crystallography, NMR | semanticscholar.orgrsc.org |

| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | 3-Nitropyridine | Nucleophilic addition followed by oxidative dehydroaromatization. | Spectroscopic studies, kinetic analysis | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods provide a detailed picture of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For sulfonamide derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.netresearchgate.net These calculations are crucial for understanding the electron density distribution and the impact of the nitro and sulfonamide functional groups on the pyridine ring.

Ab initio methods, which are based on first principles without empirical parameters, also play a role in the theoretical study of related pyridine derivatives. longdom.org These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. The choice of method and basis set is critical and is often validated by comparing calculated results with experimental data, such as X-ray diffraction. nih.gov For instance, studies on similar nitro-substituted pyridine compounds have utilized DFT to analyze their molecular and electronic structures. researchgate.netvulcanchem.com

Table 1: Common DFT Functionals and Basis Sets in Sulfonamide Studies

| Functional | Basis Set | Common Applications |

| B3LYP | 6-311G+(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| B3LYP | 6-311++G(d,p) | High-accuracy electronic structure, NBO analysis, reactivity descriptors. researchgate.net |

| PBE0-D3 | deft-TZVP | LED analysis. tandfonline.com |

| HSEH1PBE | 6-311++G(d,p) | Comparative vibrational frequency analysis. clinicsearchonline.org |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For related sulfonamide structures, the HOMO is often located on the pyridine and benzene (B151609) rings, as well as the azomethine and sulfonamide groups, while the LUMO is typically found on the electron-withdrawing groups and the pyridine ring. nih.gov The energy gap for a studied sulfonamide Schiff base was found to be 4.22 eV, indicating high reactivity and bioactivity. nih.govsemanticscholar.org

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In MEP maps, regions of negative potential (often colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For sulfonamide derivatives, negative potentials are often localized around the oxygen and nitrogen atoms of the sulfonamide and nitro groups, while positive potentials are found around hydrogen atoms. jddtonline.inforesearchgate.net

Table 2: Representative HOMO-LUMO Data for a Sulfonamide Schiff Base

| Parameter | Value (eV) |

| HOMO Energy | -6.84 semanticscholar.org |

| LUMO Energy | -2.62 semanticscholar.org |

| Energy Gap (ΔE) | 4.22 semanticscholar.org |

Reactivity Descriptors, Fukui Functions, and Global Reactivity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net A low softness value and a high electrophilicity index can be indicative of significant biological activity. researchgate.net For example, a related sulfonamide showed a low softness of 0.24 eV⁻¹ and an electrophilicity of 5.30 eV, suggesting high reactivity and polarizability. nih.gov

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. researchgate.netresearchgate.net They help in predicting which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity information is crucial for understanding reaction mechanisms and designing new derivatives with enhanced activity. researchgate.net

Table 3: Global Reactivity Descriptors for a Sulfonamide Schiff Base

| Descriptor | Value |

| Ionization Potential (I) | 6.84 eV semanticscholar.org |

| Electron Affinity (A) | 2.62 eV semanticscholar.org |

| Chemical Hardness (η) | 2.11 eV semanticscholar.org |

| Chemical Softness (S) | 0.24 eV⁻¹ semanticscholar.org |

| Electronegativity (χ) | 4.73 eV |

| Chemical Potential (μ) | -4.73 eV |

| Electrophilicity Index (ω) | 5.30 eV nih.gov |

Vibrational Frequency Analysis and Theoretical Spectrum Simulation

Vibrational frequency analysis, calculated using methods like DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra are then compared with experimental data to confirm the molecular structure and the accuracy of the computational model. nih.gov The calculations help in assigning specific vibrational modes to the observed spectral bands. For instance, in a related sulfonamide, the characteristic asymmetric and symmetric stretching modes of the SO₂ group were computationally identified and found to be in good agreement with experimental findings. nih.gov Discrepancies between theoretical (gas phase) and experimental (solid phase) results are common and are often accounted for by using scaling factors. nih.govclinicsearchonline.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are powerful tools for investigating the interactions of this compound with biological macromolecules.

Molecular Docking Investigations with Defined Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used to understand the binding modes of potential drugs and to screen for new bioactive compounds. acs.orgresearchgate.net For sulfonamide derivatives, docking studies have been performed against various biological targets, including enzymes like dihydropteroate (B1496061) synthetase (DHPS), which is a known target for sulfonamide antibacterial agents. researchgate.netontosight.ai

These studies provide insights into the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. For example, docking studies of 2-amino-3-bromo-5-nitropyridine (B103754) with the protein 5FCT (a dihydrofolate synthase inhibitor) revealed a minimum binding energy of -5.9 kcal/mol. researchgate.net Similarly, docking of imidazole[1,2-a]pyridine sulfonamides into the binding site of schistosome BCL-2 showed docking scores ranging from -6.4 to -7.2 kcal/mol, indicating good binding affinity. imist.ma These findings are crucial for the rational design of more potent inhibitors.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the target receptor is unknown. gardp.org This approach focuses on identifying the essential structural features of a series of active compounds that are responsible for their biological activity. nih.gov For derivatives of this compound, pharmacophore models have been instrumental in elucidating the key chemical features required for their antimicrobial and other therapeutic effects.

A study on a series of 3-substituted benzamide (B126) derivatives, which share structural similarities with sulfonamides, led to the development of a five-featured pharmacophore model. This model, consisting of one hydrogen bond acceptor (A), one hydrogen bond donor (D), one hydrophobic (H) feature, and two aromatic rings (RR), was generated from 97 molecules with a wide range of minimum inhibitory concentrations (MIC). researchgate.net This model proved to be statistically significant in predicting the antibacterial activity of these compounds. researchgate.net

Similarly, a five-point pharmacophore hypothesis (AADPR) with two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring was developed for a series of aryl sulfonamide derivatives targeting the 5-hydroxytryptamine 7 receptor (5HT7R). researchgate.net The successful application of this model in virtual screening highlights the utility of pharmacophore-based approaches in identifying novel inhibitors. researchgate.net

The principles of ligand-based drug design dictate that modifications to a lead compound should be guided by the established pharmacophore model to enhance biological activity. drugdesign.org For instance, altering the position of a sulfonamide group on an aromatic ring can dramatically change a compound's activity from an agonist to an antagonist. drugdesign.org This underscores the importance of the spatial arrangement of pharmacophoric features. The design process aims to translate the knowledge gained from pharmacophore analysis into new candidate molecules for synthesis and biological evaluation. drugdesign.org

Molecular Dynamics Simulations for Binding Conformation Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. nih.gov In the context of this compound and related compounds, MD simulations provide detailed insights into the binding conformations and stability of ligand-receptor complexes. nih.govekb.eg

MD simulations can predict how a ligand, such as a sulfonamide derivative, interacts with its target protein at an atomic level. nih.gov These simulations can reveal crucial information about the stability of the complex, the flexibility of both the ligand and the protein, and the key amino acid residues involved in the binding interaction. For example, in a study of sulfonamide inhibitors of triosephosphate isomerase, MD simulations were used to characterize the binding sites and interaction energies. peerj.com The results indicated that the binding of sulfonamides to the active site of the enzyme was more favorable than at the dimer interface. peerj.com

The stability of the protein-ligand complex during an MD simulation is often assessed by calculating the Root-Mean-Square Deviation (RMSD). A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation within the binding pocket. ekb.eg Furthermore, the Root-Mean-Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are most affected by ligand binding. ekb.eg

In a study of a different inhibitor, the pyridyl ethyl side chain was observed to orient back towards the core of the molecule, facilitated by the flexibility of the sulfonamide and ethyl linker. biorxiv.org This "folded-back" conformation led to a new stack of pi-pi interactions, demonstrating the dynamic nature of ligand binding that can be captured by MD simulations. biorxiv.org These simulations are crucial for understanding the nuanced conformational changes that occur upon ligand binding, which are often missed by static docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures. nih.govmdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov For nitroaromatic compounds, including derivatives of this compound, QSAR models have been developed to predict their toxicity. mdpi.com These models often use descriptors related to hydrophobicity, electronics, and sterics to quantify the relationship between structure and toxicity. mdpi.com For instance, a study on the acute oral toxicity of nitroaromatic compounds in rats developed a QSAR model that showed satisfactory validation, indicating its predictive power. mdpi.com

In a study of sulfamate (B1201201) and sulfamide (B24259) inhibitors of carbonic anhydrase, QSAR models revealed that the inhibitory activity was strongly influenced by the molecular shape and size of the compounds. nih.gov The presence of specific fragments, such as a nitro group (NO2), was found to increase the inhibitory activity against certain isoforms. nih.gov This highlights how QSAR can identify key structural motifs that contribute to biological activity.

A statistically significant 3D-QSAR model was developed based on a pharmacophore hypothesis for a series of antibacterial compounds, yielding a good correlation coefficient (R²=0.8319) and cross-validated coefficient (Q²=0.6213). researchgate.net Such models can provide a more detailed 3D understanding of the structure-activity relationship. nih.gov

The following table summarizes the key computational models and their findings related to sulfonamide derivatives:

| Computational Method | Key Findings | Reference |

| Pharmacophore Modeling | A five-featured model (A, D, H, RR) was developed for antibacterial benzamide derivatives. | researchgate.net |

| A five-point model (AADPR) was created for 5HT7R antagonist aryl sulfonamides. | researchgate.net | |

| Molecular Dynamics (MD) Simulations | Revealed stable binding of sulfonamides in the active site of target proteins. | ekb.egpeerj.com |

| Demonstrated conformational changes and key residue interactions upon ligand binding. | biorxiv.orgnih.gov | |

| QSAR/SPR Modeling | Correlated molecular descriptors with the toxicity and inhibitory activity of nitroaromatic and sulfonamide compounds. | mdpi.comnih.gov |

| A 3D-QSAR model for antibacterial compounds showed good predictive power. | researchgate.net |

Glossar Der Verbindungen

| Verbindungsname | Summenformel |

| 5-Nitropyridin-2-sulfonamid | C5H5N3O4S |

| 3-Nitropyridin | C5H4N2O2 |

| 5-Nitropyridin-2-sulfonsäure | C5H4N2O5S |

| Pyridin-2-sulfonamid | C5H6N2O2S |

| 2-Amino-5-nitropyridiniumsulfamat | C5H7N3O5S |

| 5-Aminopyridin-2-sulfonamid | C5H7N3O2S |

Advanced Analytical and Structural Elucidation Methodologies

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Single crystal X-ray diffraction analysis of a suitable crystal of 5-Nitropyridine-2-sulfonamide would yield a detailed three-dimensional model of the molecule. This technique allows for the precise measurement of all bond lengths and angles, confirming the connectivity established by NMR and other spectroscopic methods. mdpi.com

The analysis would reveal the conformation of the sulfonamide group relative to the pyridine (B92270) ring. Furthermore, it would provide critical information on the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. It is expected that the sulfonamide group's N-H protons and the oxygen atoms of both the sulfonyl and nitro groups would act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks in the solid state. nih.govresearchgate.net

Table 5: Expected Key Parameters from Single Crystal X-ray Diffraction of this compound

| Parameter | Description | Expected Findings |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c, P-1 |

| Bond Lengths | Distances between bonded atoms (e.g., S=O, C-N, N=O) | Conforms to standard values for these bond types |

| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-N) | Reveals geometry around central atoms (e.g., tetrahedral sulfur) |

| Torsion Angles | Defines the molecular conformation | Shows orientation of sulfonamide group relative to the ring |

| Intermolecular Interactions | Non-covalent bonds (e.g., hydrogen bonds, π-π stacking) | N-H···O and C-H···O hydrogen bonds involving sulfonyl and nitro groups |

Co-crystallization and Multi-component Solid Phase Analysis Methodologies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid-state compound without altering its covalent structure. This is achieved by combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid. For a molecule like this compound, co-crystallization could be employed to enhance properties such as solubility, stability, and bioavailability.

Potential Co-formers and Supramolecular Synthons:

The molecular structure of this compound offers several functional groups for hydrogen bonding, which is the primary interaction in the formation of co-crystals. The sulfonamide group (-SO₂NH₂) is a particularly effective hydrogen bond donor, while the nitro group (-NO₂) and the pyridine nitrogen are potential acceptors.

A systematic approach to co-former selection would involve screening a library of pharmaceutically acceptable compounds that can form robust supramolecular synthons with this compound. Common co-formers include carboxylic acids, amides, and other pyridine derivatives. The expected hydrogen bonding interactions are summarized in the table below.

| Functional Group on this compound | Potential Co-former Functional Group | Expected Supramolecular Synthon |

| Sulfonamide (N-H donor) | Carboxylic Acid (C=O acceptor) | N-H···O=C |

| Sulfonamide (N-H donor) | Amide (C=O acceptor) | N-H···O=C |

| Sulfonamide (S=O acceptor) | Carboxylic Acid (O-H donor) | S=O···H-O |

| Pyridine Nitrogen (acceptor) | Carboxylic Acid (O-H donor) | N···H-O |

Multi-component Solid Phase Analysis:

The formation and characterization of these multi-component solid phases would be investigated using a variety of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying the formation of a new crystalline phase. The diffraction pattern of the co-crystal will be unique compared to the patterns of the individual components.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal, which is typically different from that of the API and co-former, indicating the formation of a new solid phase.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and stoichiometry of the co-crystal.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can confirm the presence of hydrogen bonding interactions in the co-crystal by observing shifts in the characteristic vibrational frequencies of the involved functional groups.

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides definitive proof of co-crystal formation and offers detailed insights into the three-dimensional arrangement of the molecules in the crystal lattice, including the precise nature of the supramolecular synthons.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotation (OR) for Stereochemical Elucidation

Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral molecules. If this compound were to be synthesized in a chiral form, or if it were to be functionalized with a chiral auxiliary, Electronic Circular Dichroism (ECD) and Optical Rotation (OR) would be invaluable for elucidating its absolute configuration.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.

The process of stereochemical elucidation using ECD typically involves:

Experimental Measurement: Recording the ECD spectrum of the chiral compound.

Quantum Chemical Calculations: Using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectra for all possible stereoisomers.

Comparison: The experimental spectrum is then compared with the calculated spectra. A good match allows for the unambiguous assignment of the absolute configuration.

Optical Rotation (OR):

Optical rotation is the measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. While OR is a single value at a specific wavelength (typically the sodium D-line at 589 nm), it can be a powerful tool for stereochemical assignment, especially when combined with computational predictions.

Similar to ECD, the specific rotation of a chiral this compound derivative would be calculated for each enantiomer using quantum chemical methods. The comparison of the calculated sign and magnitude of the optical rotation with the experimentally measured value would provide strong evidence for the assignment of the absolute configuration.

The combination of ECD and OR provides a robust and reliable method for the stereochemical elucidation of chiral molecules. While no specific data exists for this compound, the application of these techniques would be a standard and necessary step in the characterization of any of its chiral derivatives.

Mechanistic Investigations of Biological Interactions Molecular Level

Principles of Enzyme Inhibition and Interaction Mechanisms

The sulfonamide functional group is a well-established pharmacophore that serves as a zinc-binding group or a structural mimic of endogenous substrates, leading to potent and often selective enzyme inhibition. The attached 5-nitropyridine ring further influences the compound's affinity and selectivity through additional molecular interactions within the enzyme's active site.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Principles within Bacterial Pathways

Sulfonamides, including pyridine-sulfonamide derivatives, function as antimicrobial agents by targeting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. patsnap.com This pathway is essential for the biosynthesis of nucleotides, and its absence in humans, who obtain folate from their diet, makes DHPS an excellent target for selective toxicity. patsnap.com

The primary mechanism of action is competitive inhibition. patsnap.com Sulfonamides, due to their structural and electronic resemblance to the natural substrate, p-aminobenzoic acid (pABA), compete for the pABA binding site on the DHPS enzyme. biorxiv.org Once bound, the sulfonamide can either act as a dead-end inhibitor, simply occupying the active site and preventing substrate binding, or it can be incorporated into a pterin-sulfonamide adduct, which is a non-functional analogue of the natural dihydropteroate product. biorxiv.org This effectively halts the folate synthesis cascade.

Molecular dynamics simulations and structural studies have provided insight into this interaction. nih.govnih.gov The sulfonamide moiety typically forms key hydrogen bonds and electrostatic interactions within the active site. The pyridine (B92270) ring and its nitro substituent can form additional contacts with amino acid residues, influencing the binding affinity. However, resistance to sulfonamides can emerge through mutations in the DHPS enzyme that reduce the binding affinity of the inhibitor while still accommodating the natural pABA substrate. biorxiv.org

| Feature | Description |

| Target Enzyme | Dihydropteroate Synthetase (DHPS) |

| Endogenous Substrate | p-Aminobenzoic Acid (pABA) |

| Inhibition Mechanism | Competitive Inhibition |

| Molecular Action | Sulfonamide mimics pABA, binds to the active site, and blocks the formation of dihydropteroate, a precursor to folic acid. patsnap.combiorxiv.org |

| Basis of Selectivity | The folic acid synthesis pathway, and thus DHPS, is present in bacteria but not in humans. patsnap.com |

Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity Studies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer. nih.govrsc.org Sulfonamides are potent inhibitors of CAs.

The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) to the catalytic Zn²⁺ ion located at the bottom of the active site. nih.govnih.gov This binding displaces a zinc-coordinated water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inactivating the enzyme. nih.gov The sulfonamide group also forms a network of hydrogen bonds with conserved active site residues, such as the "gatekeeper" residues Thr199 and Glu106, which further stabilizes the enzyme-inhibitor complex. nih.govresearchgate.net

There are 15 known human CA isoforms, and achieving selective inhibition is a major goal in drug design to minimize side effects. nih.govresearchgate.net Selectivity is primarily achieved by exploiting differences in the amino acid residues that line the middle and outer rims of the active site cavity. nih.gov The "tail" of the sulfonamide inhibitor—in this case, the 5-nitropyridine ring—can engage in specific hydrophobic or hydrophilic interactions with these variable residues. For instance, tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and are key therapeutic targets. nih.govresearcher.life The design of sulfonamides with specific tails that interact favorably with unique residues in the CA IX or CA XII active sites, but not in ubiquitous isoforms like CA II, can lead to highly selective inhibitors. nih.govplos.org X-ray crystallography has been instrumental in revealing the structural basis for these selective interactions, guiding the design of isoform-specific inhibitors. rsc.orgresearchgate.netresearchgate.net

| CA Isoform | Typical Location | Relevance | Key Active Site Features for Selectivity |

| hCA I | Cytosolic (Red Blood Cells) | Off-target | Differences in hydrophobic/hydrophilic residues compared to other isoforms. |

| hCA II | Cytosolic (Widespread) | Glaucoma, Off-target | High catalytic activity; serves as a benchmark for selectivity studies. plos.org |

| hCA IX | Transmembrane | Tumor-associated (Hypoxia) | Unique residues near the active site entrance allow for specific interactions with inhibitor tails. nih.govplos.org |

| hCA XII | Transmembrane | Tumor-associated | Similar to CA IX, presents opportunities for selective targeting over cytosolic isoforms. nih.govresearcher.life |

Kinase Inhibition Strategies and Molecular Interactions (e.g., PI3Kα, EGFR TK)

Kinases are a large family of enzymes that regulate cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Sulfonamide-containing molecules have been developed as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor (EGFR) tyrosine kinase (TK). nih.govresearchgate.net

The primary strategy for kinase inhibition involves targeting the highly conserved ATP-binding pocket. Small molecule inhibitors are designed to compete with ATP, preventing the transfer of the phosphate (B84403) group to the substrate. nih.gov The sulfonamide moiety and its attached aromatic or heterocyclic rings (like 5-nitropyridine) can engage in a variety of interactions within this pocket:

Hydrogen Bonding: The sulfonamide group can form hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This is a common binding motif for many kinase inhibitors.

Hydrophobic Interactions: The pyridine ring can occupy hydrophobic pockets within the ATP-binding site.

Dual inhibitors that target multiple kinases, such as PI3K and mTOR (mammalian target of rapamycin), have been developed from sulfonamide scaffolds. researchgate.netmdpi.com For EGFR, sulfonamide derivatives have been designed to inhibit its tyrosine kinase activity, which is often overactive in non-small cell lung cancer. researchgate.net Molecular docking studies are frequently employed to predict the binding modes of these inhibitors and to rationalize structure-activity relationships, guiding the design of more potent and selective compounds. semanticscholar.org

Exploration of Other Enzyme Target Interactions (e.g., Insulysin)

While specific interactions of 5-Nitropyridine-2-sulfonamide with insulysin are not prominently documented, the chemical motifs present in the compound allow for potential interactions with a range of other enzymes. The reactivity and binding potential of structurally related nitropyridine and sulfonamide compounds suggest plausible targets.

For example, a nitrosyl iron complex featuring a 5-nitropyridinethiolate ligand, which is structurally related to this compound, demonstrated activity against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase. mdpi.com Furthermore, another nitro-aromatic sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, was found to inhibit the Sir2 histone deacetylase enzyme in Leishmania donovani, reversing drug resistance. nih.gov These findings highlight that the nitropyridine sulfonamide scaffold is versatile and can be adapted to inhibit various enzyme classes beyond the classical targets.

Receptor Binding and Modulation Theories

Beyond enzyme inhibition, sulfonamide-based structures are recognized as privileged scaffolds for developing ligands that target G-protein coupled receptors (GPCRs), including serotonin (B10506) receptors.

Serotonin Receptor (5-HT₇) Ligand Development and Binding Modes

The serotonin 7 receptor (5-HT₇) is implicated in a variety of central nervous system functions and disorders, including depression and circadian rhythm disruption. nih.gov Arylsulfonamide derivatives have emerged as a significant class of potent and selective 5-HT₇ receptor ligands, often acting as antagonists or inverse agonists. nih.govnih.gov

The development of these ligands is often guided by pharmacophore models derived from known active compounds. nih.govumpr.ac.id These models typically identify key structural features necessary for high-affinity binding. For sulfonamide-based 5-HT₇ ligands, the common pharmacophoric elements include:

A Hydrogen Bond Acceptor: The sulfonamide group (SO₂) is a critical hydrogen bond acceptor. nih.gov

Hydrophobic/Aromatic Regions: The aryl or heteroaryl ring (e.g., 5-nitropyridine) attached to the sulfonamide, along with other parts of the molecule, occupies hydrophobic pockets in the receptor. nih.gov

A Positively Ionizable Group: Often an amine, which is thought to interact with a conserved aspartate residue (Asp) in transmembrane helix 3 of the receptor, a common feature for aminergic GPCR ligands. distantreader.org

| Pharmacophore Feature | Role in 5-HT₇ Receptor Binding | Corresponding Moiety in a Putative Ligand |

| Hydrogen Bond Acceptor | Interacts with hydrogen bond donor residues in the binding site. nih.gov | Sulfonamide (SO₂) group |

| Hydrophobic/Aromatic Region | Occupies hydrophobic pockets, often involving π-π stacking. nih.gov | 5-Nitropyridine ring |

| Positive Ionizable Center | Forms an ionic bond with a conserved Aspartate residue. distantreader.org | Basic amine (e.g., in a piperazine (B1678402) ring) |

G-protein Coupled Receptors (GPCRs) Interaction Principles

While direct experimental studies detailing the interaction of this compound with G-protein Coupled Receptors (GPCRs) are not extensively available in the public domain, the interaction principles can be inferred from the vast body of research on GPCR-ligand binding and the known properties of structurally related molecules. GPCRs represent a large family of transmembrane proteins that are crucial drug targets. nih.gov The binding of ligands to GPCRs is typically characterized by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions within a defined binding pocket.

For a molecule like this compound, the pyridine ring, the nitro group, and the sulfonamide moiety would each contribute to the binding affinity and selectivity for a specific GPCR. The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site. The nitrogen atom of the pyridine can also act as a hydrogen bond acceptor.

The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding and electrostatic interactions. The sulfonamide group is a key pharmacophore in many clinically used drugs and is known to form strong hydrogen bonds with receptor backbones or specific amino acid side chains. The NH of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors.

Computational docking and molecular modeling studies are instrumental in predicting the binding modes of ligands to GPCRs. nih.govnih.gov Such studies for this compound could elucidate the specific amino acid residues involved in its interaction with a particular GPCR, providing a structural basis for its potential activity and guiding the design of more potent and selective analogs. For instance, studies on 5-nitropyrimidine (B80762) analogs have demonstrated agonistic activity against human GPR119, a class A GPCR. nih.gov This suggests that the 5-nitro-heterocyclic scaffold can be a viable starting point for designing GPCR modulators.

Programmed Death-Ligand 1 (PD-L1) Protein Interactions

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade the immune system. mdpi.com Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. While direct evidence of this compound binding to PD-L1 is not yet established, the structural motifs present in the molecule suggest a potential for such interactions.

Molecular modeling studies have revealed that the binding of small molecule inhibitors to PD-L1 often involves a combination of hydrophobic and hydrogen bonding interactions. semanticscholar.orgnih.gov The pyridine ring of this compound could fit into hydrophobic pockets on the PD-L1 surface, while the sulfonamide and nitro groups could form key hydrogen bonds with residues such as Tyr56, Asp122, and Lys124, which have been identified as important for ligand binding. mdpi.comsemanticscholar.org

The development of sulfonamide-based inhibitors for other protein-protein interactions provides a rationale for exploring this compound and its derivatives as potential PD-L1 inhibitors. The sulfonamide moiety is a versatile scaffold that can be readily modified to optimize binding affinity and selectivity.

Molecular Basis of Selectivity and Affinity in Target Interactions

The selectivity and affinity of a ligand for its biological target are determined by the precise three-dimensional arrangement of its functional groups and their complementary interactions with the target's binding site. For this compound, both the pyridine ring and the sulfonamide group play crucial roles in defining its interaction profile.

The substitution pattern on the pyridine ring is a key determinant of selectivity. The position of the nitro group at the 5-position and the sulfonamide at the 2-position creates a specific electronic and steric profile that will favor binding to certain targets over others. Modifications to this substitution pattern would be expected to alter the selectivity profile.

The sulfonamide moiety is a critical anchor for binding to many protein targets. The ability of the sulfonamide to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions. The acidity of the sulfonamide proton can also be modulated through substitution on the nitrogen atom, which in turn can affect binding affinity.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, which aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net For derivatives of this compound, SAR studies would systematically explore the effects of modifying different parts of the molecule.

Table 1: Key Areas for SAR Exploration in this compound Derivatives

| Molecular Region | Potential Modifications | Desired Outcomes |

| Pyridine Ring | - Variation of the nitro group position- Replacement of the nitro group with other electron-withdrawing or electron-donating groups- Introduction of additional substituents (e.g., halogens, alkyl groups) | - Modulate electronic properties- Enhance binding affinity and selectivity- Improve metabolic stability |

| Sulfonamide Linker | - N-alkylation or N-arylation- Replacement with bioisosteres (e.g., amide, sulfone) nih.gov | - Modulate hydrogen bonding capacity- Improve pharmacokinetic properties (e.g., solubility, cell permeability)- Reduce potential for off-target effects |

| Sulfonamide Substituent (R) | - Introduction of various alkyl, aryl, or heterocyclic groups | - Explore new binding interactions- Optimize potency and selectivity |

Lead optimization for sulfonamide-containing compounds often focuses on several key principles:

Improving Potency and Selectivity: This is typically achieved by introducing substituents that can form additional favorable interactions with the target protein. For example, adding a group that can access a nearby hydrophobic pocket or form an additional hydrogen bond can significantly increase potency.

Enhancing Pharmacokinetic Properties: Modifications are often made to improve absorption, distribution, metabolism, and excretion (ADME) properties. For instance, introducing polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability.

Reducing Off-Target Effects and Toxicity: By refining the structure to be more specific for the intended target, undesirable interactions with other proteins that could lead to side effects can be minimized. Bioisosteric replacement of the sulfonamide group is a common strategy to mitigate potential toxicity associated with this moiety. nih.govcambridgemedchemconsulting.comnih.gov

Pharmacophore modeling and 2D/3D-QSAR studies can be powerful computational tools to guide the lead optimization process by identifying the key structural features required for high activity and selectivity. rsc.orgresearchgate.netdovepress.comnih.gov

Role of 5 Nitropyridine 2 Sulfonamide in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block for Complex Molecule Synthesis

The 5-nitropyridine-2-sulfonic acid, the direct precursor to the corresponding sulfonamide, is a highly effective building block for creating a diverse range of 2,5-disubstituted pyridines. The 2,5-substitution pattern on a pyridine (B92270) ring is a common motif in many pharmaceutical and agrochemical compounds. The synthetic utility of this compound stems from the strategic placement of the sulfonic acid group at the 2-position of the pyridine ring, which acts as an excellent leaving group in nucleophilic aromatic substitution reactions.

This reactivity allows for the introduction of a wide variety of functional groups at the C-2 position by reacting 5-nitropyridine-2-sulfonic acid or its potassium salt with various oxygen, nitrogen, and halogen nucleophiles. Research has demonstrated that this method provides a new and efficient pathway to highly functionalized pyridines, which are otherwise challenging to synthesize with high regioselectivity. The reaction proceeds with high yields for a range of nucleophiles, underscoring its robustness as a synthetic tool. For instance, reactions with simple alcohols like methanol (B129727) and ethanol (B145695) proceed with near-quantitative yields.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine | 95% | |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97% | |

| Isopropanol (B130326) | 2-Isopropoxy-5-nitropyridine | 65% | |

| Ammonia | 2-Amino-5-nitropyridine (B18323) | 92% | |

| Butylamine | 2-Butylamino-5-nitropyridine | 76% | |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77% | |

| Chloride | 2-Chloro-5-nitropyridine (B43025) | 87% |

Application in Ligand Design and Coordination Chemistry

The 5-Nitropyridine-2-sulfonamide framework is an attractive scaffold for ligand design in coordination chemistry. The molecule possesses multiple potential donor sites for coordination with metal ions, including the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the sulfonamide group. This structural versatility allows it to act as a monodentate or potentially a bidentate chelating ligand.

The electronic properties of the ligand are significantly influenced by the strongly electron-withdrawing nitro group at the 5-position. This feature modulates the electron density on the pyridine ring and the sulfonamide moiety, which in turn affects the coordination strength and the stability of the resulting metal complexes. Coordination compounds incorporating sulfonamide derivatives have been extensively studied for their diverse biological and structural properties.

While the direct coordination chemistry of this compound is a specialized area, the utility of the broader 5-nitropyridine core is well-documented. For example, ligands derived from this scaffold, such as (5-nitropyridin-2-yl)imine, have been successfully used to synthesize copper and zinc complexes. The study of such complexes helps in understanding the fundamental principles of how nitro-containing ligands coordinate with various metal centers and assemble into larger supramolecular architectures. The synthesis of metal complexes with pyridine-based sulfonamide ligands often involves reacting a corresponding amine with a sulfonyl chloride, followed by complexation with a metal salt. The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and other coordinating ligands.

Exploration of Applications in Functional Materials, including Non-linear Optics

Derivatives of the 5-nitropyridine scaffold have been explored for their potential in the development of functional materials, particularly in the field of non-linear optics (NLO). NLO materials are crucial for a range of technological applications, including optical data storage and signal processing. The NLO response in organic molecules often arises from a molecular structure that features an electron donor group and an electron acceptor group connected by a π-conjugated system (a D-π-A architecture).

In this context, the 5-nitropyridine moiety serves as an effective electron acceptor due to the powerful electron-withdrawing nature of the nitro group. By attaching a suitable electron-donating group at the 2-position (often an amino group with various substituents), a potent D-π-A chromophore can be created.

Notable examples of NLO materials based on this structure include:

2-(N-prolinol)-5-nitropyridine (PNP) : This compound has been investigated for its optical and non-linear optical properties, demonstrating strong dispersion and high birefringence, which are desirable characteristics for NLO applications.

2-cyclooctylamino-5-nitropyridine (COANP) : This is another derivative that has been studied for its linear and non-linear optical properties.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Pyridine (B92270) Sulfonamides

The synthesis of pyridine sulfonamides, including 5-nitropyridine-2-sulfonamide derivatives, is evolving with a strong emphasis on efficiency, sustainability, and molecular diversity. Traditional methods often involve the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine. cbijournal.com However, recent research has focused on developing more advanced and environmentally friendly protocols.

Key advancements include:

Catalytic Innovations: Researchers are exploring a variety of catalysts to improve reaction yields and conditions. This includes the use of metal-based catalysts like Cu(II) in one-step syntheses and synergetic photoredox and copper catalysis, which allow for reactions under ambient conditions. thieme-connect.comacs.org Metal-free approaches are also gaining traction, utilizing reagents like I2O5 for oxidative S-N coupling. thieme-connect.com

Green Chemistry Approaches: A significant shift towards sustainable synthesis is evident. rsc.orgmdpi.comresearchgate.net Methodologies are being developed that employ eco-friendly solvents like deep eutectic solvents (DES) or even solvent-free conditions. thieme-connect.comrsc.org Mechanochemical synthesis, which uses mechanical force to initiate reactions, presents a solvent-free, cost-effective, and environmentally friendly alternative. rsc.org These methods often feature simpler workup procedures, such as filtration, minimizing waste generation. researchgate.net

One-Pot and Multicomponent Reactions: To enhance efficiency, one-pot, multi-step procedures are being designed. For instance, a novel quinoline-based dendrimer-like ionic liquid has been used to catalyze the synthesis of new pyridine derivatives with a sulfonamide moiety in a one-pot, multicomponent reaction, achieving high yields in short reaction times. rsc.orgresearchgate.netscispace.com These strategies streamline the synthetic process, reducing time and resource consumption.

| Methodology | Key Features | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free, one-pot, two-step procedure | NaOCl·5H2O, NaHSO4, MgO | Environmentally friendly, cost-effective, works for various substrates | rsc.org |

| Synergetic Photoredox and Copper Catalysis | Occurs under ambient conditions (room temperature, air atmosphere) | fac-Ir(ppy)3 (photocatalyst), CuCl2 | Direct, single-step synthesis with broad amine scope, including electron-deficient amines | acs.org |

| Ionic Liquid Catalyzed Multicomponent Reaction | One-pot, solvent-free | Quinoline-based dendrimer-like ionic liquid | High yields, short reaction times, novel pyridine sulfonamide synthesis | rsc.orgresearchgate.netscispace.com |

| Eco-Friendly Aqueous Synthesis | Uses water as a solvent | Sodium carbonate (as HCl scavenger) | Simple, efficient, eliminates toxic organic solvents, easy product isolation | mdpi.com |

| Oxidative Chlorination in Sustainable Solvents | In situ generation of sulfonyl chlorides from thiols | Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) | Mild conditions, general applicability, solvent-free workup | researchgate.net |

Integration of Advanced Computational Approaches for Structure-Function Elucidation

Advanced computational methods are becoming indispensable tools for understanding the structure-function relationships of pyridine sulfonamides at the molecular level. These in silico techniques provide deep insights into how these molecules interact with biological targets, guiding the rational design of more potent and selective compounds.

Commonly employed computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, elucidating key interactions such as hydrogen bonds and hydrophobic contacts. It has been widely used to study the binding of pyridine sulfonamides to various enzymes, including carbonic anhydrases (hCA I, II, IX, XII), porcine pancreatic alpha-amylase, and Hsp90α. nih.goveurjchem.comnih.govmdpi.comacs.org For instance, docking studies have shown that sulfonamides bind to the zinc ion in the active site of carbonic anhydrases. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, geometry, and vibrational frequencies of molecules. nih.govnih.govresearchgate.net This method helps in understanding molecular reactivity and properties, such as the frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting electronic transitions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By using various molecular descriptors, these models can predict the activity of new, unsynthesized derivatives, thus streamlining the drug discovery process. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. These models help to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity. researchgate.net

| Computational Method | Application | Target/Property Studied | Key Insights | Reference |

|---|---|---|---|---|

| Molecular Docking | Binding mode prediction | Carbonic Anhydrases (hCA I, II, IX, XII), α-amylase, Hsp90α, VEGFR-2 | Identifies key interactions with active site residues; explains selectivity. | nih.goveurjchem.comnih.govacs.orgnih.govresearchgate.net |

| Density Functional Theory (DFT) | Electronic structure analysis | Molecular geometry, HOMO-LUMO energy gap, vibrational frequencies | Provides understanding of molecular stability, reactivity, and spectroscopic properties. | nih.govnih.govresearchgate.net |

| QSAR | Predicting biological activity | Enzyme inhibition (e.g., IC50 values) | Identifies molecular descriptors that correlate with activity to guide design. | researchgate.net |

| ADMET Prediction | Pharmacokinetic and toxicity profiling | Oral bioavailability, drug-likeness, toxicity | Filters compounds with poor pharmacokinetic profiles early in development. | researchgate.net |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyridine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. openaccesspub.org While traditionally recognized for their antibacterial properties, derivatives of this scaffold are now being investigated for a multitude of other therapeutic applications, targeting a diverse array of proteins and pathways.

Emerging biological targets and activities include:

Anticancer: Pyridine sulfonamides have shown significant potential as anticancer agents by targeting various mechanisms. They are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, which are involved in regulating pH in the tumor microenvironment. nih.govnih.govnih.gov Other targets include vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.netnih.gov

Antiviral: Certain pyridine-sulfonamide hybrids have demonstrated promising antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), and even SARS-CoV-2. acs.orgnih.govmdpi.comnih.gov The mechanisms can involve targeting viral enzymes like CoV-3CL protease or host proteins essential for viral replication, such as Hsp90α. acs.orgnih.gov

Antidiabetic: Novel pyridine-based sulfonamides are being explored as antidiabetic agents. Their mechanism of action involves the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion, thereby helping to control postprandial hyperglycemia. eurjchem.comrsc.org

Anti-Alzheimer's: Some sulfonamide derivatives tethered to pyridine moieties are being investigated for their potential in treating Alzheimer's disease, possibly through the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, for the newer applications, the mechanisms are often more complex and multifactorial. For example, in cancer, these compounds can induce apoptosis, cause cell cycle arrest, and inhibit cell migration, indicating that they may act on multiple cellular pathways simultaneously. nih.govnih.govresearchgate.net

Strategic Integration of the this compound Scaffold into Multi-functional Chemical Systems